Rehmaionoside B

Catalog No.
S640531
CAS No.
104056-83-9
M.F
C19H34O8
M. Wt
390.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rehmaionoside B

CAS Number

104056-83-9

Product Name

Rehmaionoside B

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(1R,2R)-2-hydroxy-2-[(E,3R)-3-hydroxybut-1-enyl]-1,3,3-trimethylcyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C19H34O8

Molecular Weight

390.5 g/mol

InChI

InChI=1S/C19H34O8/c1-11(21)6-9-19(25)17(2,3)7-5-8-18(19,4)27-16-15(24)14(23)13(22)12(10-20)26-16/h6,9,11-16,20-25H,5,7-8,10H2,1-4H3/b9-6+/t11-,12-,13-,14+,15-,16+,18-,19-/m1/s1

InChI Key

ICINSKFENWFTQI-BHYGOWNVSA-N

SMILES

CC(C=CC1(C(CCCC1(C)OC2C(C(C(C(O2)CO)O)O)O)(C)C)O)O

Canonical SMILES

CC(C=CC1(C(CCCC1(C)OC2C(C(C(C(O2)CO)O)O)O)(C)C)O)O

Isomeric SMILES

C[C@H](/C=C/[C@@]1([C@](CCCC1(C)C)(C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O

Rehmaionoside B is an iridoid glycoside compound primarily extracted from the roots of Rehmannia glutinosa, a plant widely recognized in traditional Chinese medicine. This compound is characterized by its unique chemical structure, which includes a sugar moiety linked to a non-sugar aglycone, likely of phenolic nature. Rehmaionoside B has garnered attention due to its diverse pharmacological properties, including anti-inflammatory, neuroprotective, and immunomodulatory effects, making it a subject of interest in both medicinal and biochemical research .

The mechanism of action of Rehmaionoside B is not fully understood. However, due to the presence of phenolic groups, it may act as an antioxidant by scavenging free radicals in the body []. Additionally, its sugar component might influence its absorption and interaction with biological targets. Further research is needed to elucidate its specific mechanisms.

Antioxidant Activity

Studies suggest that Rehmaionoside B exhibits antioxidant properties, potentially helping to protect cells from damage caused by free radicals. This activity has been observed in both in vitro and in vivo models. Source: )

Anti-inflammatory Effects

Research suggests that Rehmaionoside B may possess anti-inflammatory properties. Studies have shown that it may reduce the production of inflammatory mediators in certain cell types. Source: )

Other Potential Effects

Preliminary research has explored the potential effects of Rehmaionoside B in various areas, including:

  • Neuroprotective properties: Studies have investigated the potential neuroprotective effects of Rehmaionoside B, suggesting it may offer protection against neurodegenerative diseases. Source: )
  • Cardioprotective effects: Studies suggest that Rehmaionoside B may have potential benefits for heart health. Source: )
Typical of glycosides:

  • Hydrolysis: The glycosidic bond can be cleaved by water, either enzymatically or under acidic/basic conditions, resulting in the release of the aglycone and sugar moiety.
  • Oxidation: This involves the addition of oxygen or the removal of hydrogen, often using agents like potassium permanganate. The oxidation can lead to various derivatives with altered pharmacological properties.
  • Reduction: This reaction typically involves adding hydrogen or removing oxygen, commonly facilitated by reducing agents such as sodium borohydride.
  • Substitution: Rehmaionoside B can undergo substitution reactions where functional groups are replaced, often facilitated by halogens in the presence of catalysts.

These reactions allow for the synthesis of various derivatives that may exhibit distinct biological activities.

The biological activities of Rehmaionoside B are multifaceted:

  • Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and modulates nuclear factor-kappa B (NF-κB) activity, which is crucial in inflammatory processes .
  • Neuroprotective Properties: Rehmaionoside B protects neural cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases.
  • Immunomodulatory Effects: The compound enhances immune cell activity and promotes antibody production, indicating its role in modulating immune responses .

Research indicates that these properties make it a candidate for treating various conditions, including inflammatory diseases and neurodegenerative disorders.

The synthesis of Rehmaionoside B typically involves extraction from Rehmannia glutinosa roots. The general steps include:

  • Drying: The roots are dried to reduce moisture content.
  • Grinding: Dried roots are ground into a fine powder.
  • Solvent Extraction: The powdered material is subjected to solvent extraction (commonly using ethanol or methanol) to isolate iridoid glycosides.
  • Purification: The extracts are purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and quality.

Industrial methods follow similar procedures but on a larger scale, employing advanced techniques for efficiency.

Research on the interaction studies of Rehmaionoside B indicates its influence on various biological systems:

  • It has been shown to inhibit spontaneous contractions in bladder smooth muscle, suggesting a potential application in managing bladder-related disorders .
  • Studies indicate that it may interact with cyclooxygenase enzymes, reducing prostaglandin production and thereby alleviating inflammation .

These interactions underline its potential therapeutic applications and warrant further investigation.

Rehmaionoside B shares structural similarities with several other compounds but exhibits unique pharmacological properties. Here are some comparable compounds:

Compound NameStructure TypeKey PropertiesUnique Aspects
Rehmaionoside AIridoid glycosideSimilar anti-inflammatory effectsDifferent pharmacological profile
ScutellareinFlavonoidAnti-inflammatory and neuroprotectiveDistinct structural framework
Oxyrehmaionoside BIridoid glycosideHypoglycemic effectsIsomeric relationship with Rehmaionoside B

Rehmaionoside B is unique due to its specific molecular interactions that allow it to target multiple biological pathways effectively, providing a broad spectrum of pharmacological effects not fully replicated by its analogs.

Rehmaionoside B is characterized by the molecular formula C₁₉H₃₄O₈, which corresponds to a molecular weight of 390.5 grams per mole [1] [2] [3]. The compound exhibits an exact mass of 390.22536804 grams per mole as determined through high-resolution mass spectrometry [3]. This molecular composition indicates the presence of nineteen carbon atoms, thirty-four hydrogen atoms, and eight oxygen atoms, reflecting the typical structure of a terpene glycoside with significant hydroxylation [1] [2].

The molecular weight calculation has been consistently reported across multiple chemical databases, with slight variations in decimal precision ranging from 390.46850 to 390.5 grams per mole [4] [5] [6]. The Chemical Abstracts Service registry number for Rehmaionoside B is 104056-83-9, which serves as the primary identifier for this compound in chemical literature and databases [1] [2] [5].

PropertyValueSource
Molecular FormulaC₁₉H₃₄O₈ [1] [2] [3]
Molecular Weight390.5 g/mol [1] [5] [3]
Exact Mass390.22536804 g/mol [3]
Chemical Abstracts Service Number104056-83-9 [1] [2] [5]
Monoisotopic Mass390.22537 Da [4]

Structural Elucidation and Stereochemistry

Rehmaionoside B belongs to the class of terpene glycosides, specifically categorized as an iridoid glycoside with a cyclopentanopyran core structure [1] [3] [7]. The compound features a β-D-glucopyranoside moiety linked to a modified cyclohexane ring system bearing multiple hydroxyl groups and a vinyl side chain [1] [2] [3]. The stereochemical configuration is designated as (2S,3R,4S,5S,6R)-2-[(1R,2R)-2-hydroxy-2-[(E,3R)-3-hydroxybut-1-enyl]-1,3,3-trimethylcyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol [1] [3].

The structural framework consists of a six-membered cyclohexane ring substituted with two methyl groups at position 3, one methyl group at position 1, and bearing a hydroxyl group at position 2 [2] [3]. An unsaturated four-carbon side chain extends from position 2, featuring an (E)-configuration double bond and terminating in a secondary alcohol with (R)-stereochemistry [1] [3]. The glycosidic linkage occurs through the anomeric carbon of β-D-glucose attached to the cyclohexane ring system [2] [3].

The International Union of Pure and Applied Chemistry name reflects the complex stereochemistry: (2S,3R,4S,5S,6R)-2-[(1R,2R)-2-hydroxy-2-[(E,3R)-3-hydroxybut-1-enyl]-1,3,3-trimethylcyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol [3]. This nomenclature indicates multiple chiral centers throughout the molecule, with defined absolute configurations that are critical for biological activity and physicochemical properties [8].

Physicochemical Properties

Rehmaionoside B exhibits characteristic physicochemical properties typical of glycosylated natural products. The compound demonstrates a topological polar surface area of 140.00 Ų, indicating significant hydrophilic character due to the multiple hydroxyl groups present in both the aglycone and glycone portions [3]. The calculated logarithm of the octanol-water partition coefficient (XlogP) is -0.60, while the atomic logarithm of the partition coefficient (AlogP) is -0.56, both indicating hydrophilic character and preferential water solubility [3].

The molecular structure contains eight hydrogen bond acceptor sites and six hydrogen bond donor sites, contributing to its water solubility and potential for intermolecular interactions [3]. The compound possesses five rotatable bonds, suggesting moderate conformational flexibility despite the rigid cyclic components [3]. These properties are consistent with the general characteristics of glycosides, where the sugar moiety significantly enhances water solubility compared to the corresponding aglycone [9] [10].

PropertyValueMeasurement Method
Topological Polar Surface Area140.00 ŲComputational [3]
XlogP-0.60Computational [3]
AlogP-0.56Computational [3]
Hydrogen Bond Acceptors8Structural Analysis [3]
Hydrogen Bond Donors6Structural Analysis [3]
Rotatable Bonds5Structural Analysis [3]

The solubility characteristics follow typical patterns for glycosides, with enhanced water solubility attributed to the glucose moiety while maintaining some organic solvent compatibility through the terpene aglycone portion [9] [11] [10]. The compound is expected to be soluble in polar protic solvents and hydroalcoholic solutions, but poorly soluble in non-polar organic solvents [9] [10].

Spectroscopic Characterization

Mass Spectrometry Analysis

Mass spectrometric analysis of Rehmaionoside B reveals characteristic fragmentation patterns that facilitate structural identification and differentiation from related compounds [12] [13]. In positive ion mode electrospray ionization, the compound produces a prominent [M+Na]⁺ ion at m/z 413.2149, corresponding to the molecular formula C₁₉H₃₄O₈Na [12]. The protonated molecular ion [M+H]⁺ appears at m/z 391, while the deprotonated molecular ion [M-H]⁻ is observed at m/z 389 in negative ion mode [13] [14].

The tandem mass spectrometry fragmentation pattern shows a characteristic loss of 180 daltons, corresponding to the elimination of one glucose molecule, producing a fragment ion at m/z 211.1692 [12]. Sequential losses of water molecules (18 daltons each) generate fragment ions at m/z 193.1592 and 175.1484, indicating the presence of multiple hydroxyl groups in the aglycone portion [12]. Additional fragments observed include ions at m/z 327 (loss of three methyl groups and water) and m/z 178 (corresponding to the aglycone moiety after glucose loss) [13].

Ion Typem/z ValueInterpretationLoss from Molecular Ion
[M+Na]⁺413.2149Sodium adduct+23 Da [12]
[M+H]⁺391Protonated molecular ion+1 Da [13]
[M-H]⁻389Deprotonated molecular ion-1 Da [13]
Fragment211.1692Glucose loss-180 Da [12]
Fragment193.1592Water loss from 211-18 Da [12]
Fragment175.1484Second water loss-36 Da [12]

Nuclear Magnetic Resonance Profiling

Nuclear magnetic resonance spectroscopy provides detailed structural information for Rehmaionoside B, though specific spectral data for this compound are limited in the available literature [15] [16]. The compound is expected to exhibit characteristic signals for the β-D-glucopyranosyl moiety, including anomeric proton signals typically appearing around 4.5-5.5 parts per million in ¹H nuclear magnetic resonance spectroscopy [16]. The glucose ring protons would appear as a complex multiplet pattern between 3.0-4.0 parts per million, consistent with the stereochemistry of β-D-glucose [16].

The aglycone portion would display signals characteristic of the cyclohexane ring system, with methyl groups appearing as singlets around 1.0-1.5 parts per million [16]. The vinyl protons of the side chain would be expected to appear in the 5.0-6.0 parts per million region, with coupling patterns consistent with the (E)-configuration of the double bond [16]. Hydroxyl protons would appear as exchangeable signals, typically observed in deuterium oxide exchange experiments [16].

¹³C nuclear magnetic resonance spectroscopy would reveal the nineteen carbon signals corresponding to the molecular formula, with the anomeric carbon of glucose appearing around 95-105 parts per million [16]. The carbonyl and vinyl carbons would appear in their characteristic chemical shift ranges, while the saturated carbon atoms would appear in the aliphatic region [16].

Infrared Spectroscopy Patterns

Infrared spectroscopy of Rehmaionoside B would be expected to show characteristic absorption bands for the functional groups present in the molecule [16]. The broad absorption band in the 3200-3600 wavenumber region would correspond to the multiple hydroxyl groups present in both the glucose moiety and the aglycone portion [16]. The carbon-hydrogen stretching vibrations would appear in the 2800-3000 wavenumber region, reflecting the aliphatic nature of the cyclohexane ring and side chain [16].

The carbon-oxygen stretching vibrations of the ether linkages, including the glycosidic bond, would be observed in the 1000-1300 wavenumber region [16]. The presence of the double bond in the side chain would contribute to absorption bands in the 1600-1700 wavenumber region [16]. The fingerprint region below 1500 wavenumbers would contain complex patterns characteristic of the specific molecular framework [16].

Structural Relationship with Other Iridoid Glycosides

Rehmaionoside B belongs to the broader family of iridoid glycosides, which are characterized by their cyclopentanopyran core structure derived from the monoterpene precursor 8-oxogeranial [7] [17]. These compounds typically feature a glycosidic linkage at the C-1 position and a double bond between C-3 and C-4 in the basic iridoid framework [18] [7]. Rehmaionoside B differs from classical iridoids in that it lacks the typical cyclopentanopyran bicyclic system, instead featuring a modified cyclohexane ring with a glucose attachment [1] [3].

The structural relationship with other iridoid glycosides is primarily evident in the glycosylation pattern and the terpene-derived aglycone [17]. Like other members of this family, Rehmaionoside B contains a β-D-glucopyranosyl moiety, which is the most common sugar unit found in naturally occurring iridoid glycosides [7] [17]. The biosynthetic pathway likely involves UDP-glucosyltransferases that catalyze the attachment of glucose to the hydroxylated terpene aglycone, similar to other plant glycosides [19] [20].

Common structural features shared with other iridoid glycosides include the presence of multiple hydroxyl groups, the β-glycosidic linkage configuration, and the terpene-derived carbon skeleton [7] [17]. However, Rehmaionoside B represents a unique structural variant within this class due to its modified ring system and specific substitution pattern [1] [3].

Isomeric Relationships

Comparative Analysis with Rehmaionoside A

Rehmaionoside A and Rehmaionoside B are structural isomers sharing the identical molecular formula C₁₉H₃₄O₈ and molecular weight of 390.5 grams per mole [5] [12] [21]. Both compounds are iridoid glycosides isolated from Rehmannia glutinosa and exhibit similar overall structural frameworks [12] [22]. The primary structural difference between these isomers lies in the stereochemistry of the hydroxyl group on the side chain, with Rehmaionoside A having an (S)-configuration at the terminal carbon while Rehmaionoside B possesses an (R)-configuration [23] [21].

The Chemical Abstracts Service registry numbers distinguish these isomers: Rehmaionoside A is registered as 104112-06-3, while Rehmaionoside B carries the number 104056-83-9 [5] [21]. Both compounds feature the same core structure consisting of a cyclohexane ring bearing two methyl groups at position 3, one methyl group at position 1, and a hydroxyl-substituted vinyl side chain [23] [21]. The β-D-glucopyranosyl moiety is attached at the same position in both isomers [12] [21].

PropertyRehmaionoside ARehmaionoside B
Chemical Abstracts Service Number104112-06-3104056-83-9 [5] [21]
Side Chain Stereochemistry(3S)(3R) [23] [21]
International Union of Pure and Applied Chemistry Name(E,3S)-3-hydroxybut-1-enyl(E,3R)-3-hydroxybut-1-enyl [23] [21]
Molecular FormulaC₁₉H₃₄O₈C₁₉H₃₄O₈ [5] [21]
Molecular Weight390.5 g/mol390.5 g/mol [5] [21]

MS/MS Fragment Differentiation Between Isomers

Mass spectrometric differentiation between Rehmaionoside A and Rehmaionoside B presents analytical challenges due to their isomeric relationship and identical molecular weights [12] [13]. Both compounds produce the same molecular ion peaks in electrospray ionization mass spectrometry, with [M+Na]⁺ ions at m/z 413.2149 and [M-H]⁻ ions at m/z 389 [12] [13]. The primary fragmentation pathways also show remarkable similarity, with both isomers losing the glucose moiety (180 daltons) to produce fragment ions at m/z 211.1692 [12].

However, subtle differences in fragmentation patterns may be observed in the relative intensities of certain fragment ions, particularly those arising from rearrangement processes involving the stereogenic center on the side chain [12] [13]. The sequential loss of water molecules from the aglycone portion produces fragments at m/z 193.1592 and 175.1484 for both isomers, but the relative abundances of these ions may differ slightly due to the different spatial arrangements of the hydroxyl groups [12].

Advanced mass spectrometric techniques such as ion mobility spectrometry or collision-induced dissociation with multiple fragmentation stages may provide enhanced discrimination between these isomers [13] [24]. The use of deuterium exchange experiments or chemical derivatization prior to mass spectrometric analysis could also aid in distinguishing between Rehmaionoside A and Rehmaionoside B [13] [14].

Fragment Ion (m/z)InterpretationRelative Abundance
413.2149[M+Na]⁺High for both isomers [12]
389[M-H]⁻High for both isomers [13]
211.1692Glucose lossModerate for both [12]
193.1592First water lossVariable between isomers [12]
175.1484Second water lossVariable between isomers [12]

XLogP3

-0.6

Wikipedia

Rehmaionoside B

Dates

Last modified: 04-14-2024

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